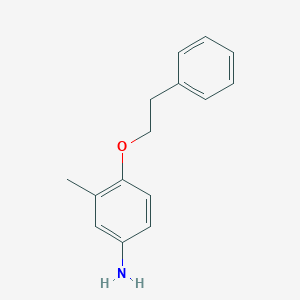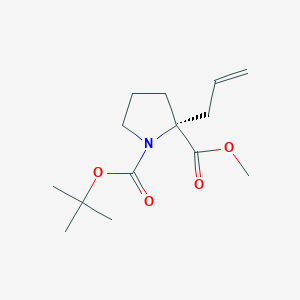
4-Azidomethyl-1,1-difluorocyclohexane
概要
説明
4-Azidomethyl-1,1-difluorocyclohexane is a chemical compound with the molecular formula C7H11F2N3. . This compound is characterized by the presence of an azidomethyl group and two fluorine atoms attached to a cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclohexane derivative with azidomethyl and difluoromethyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-Azidomethyl-1,1-difluorocyclohexane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
4-Azidomethyl-1,1-difluorocyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Common reagents include halides and nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group typically yields an amine derivative .
科学的研究の応用
4-Azidomethyl-1,1-difluorocyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.
Medicine: Explored for its potential in drug development, particularly in the design of new pharmaceuticals with unique properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 4-Azidomethyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its azidomethyl and difluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecules. The azide group, in particular, is known for its ability to undergo click chemistry reactions, which are widely used in bioconjugation and material science .
類似化合物との比較
Similar Compounds
- 4-Azidomethyl-1,1-difluorocyclopentane
- 4-Azidomethyl-1,1-difluorocycloheptane
- 4-Azidomethyl-1,1-difluorocyclooctane
Uniqueness
4-Azidomethyl-1,1-difluorocyclohexane is unique due to its specific combination of an azidomethyl group and two fluorine atoms on a cyclohexane ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
4-(azidomethyl)-1,1-difluorocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)3-1-6(2-4-7)5-11-12-10/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWHZESEJLOVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=[N+]=[N-])(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)



![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)



![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)
![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)
![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)



